PBI Derivatives Are Cytotoxic to Melanoma Lines but Completely Inactive Against Leukemia—A Spectrum Not Seen with Conventional Antitumor Agents
In a direct comparative structure-activity study of benzimidazole (BI), pyrrolo[1,2-a]benzimidazole (PBI), and tetrahydropyrido[1,2-a]benzimidazole (TPBI) aziridinyl quinones, the PBI-based agents exhibited a unique cytotoxicity fingerprint: high potency against melanoma cell lines and a complete absence of activity against leukemia cell lines. This melanoma-selectivity/leukemia-exclusion pattern was not observed for any of the conventional antitumor agents used as cross-reference controls [1]. Among the three scaffold classes, PBI was only slightly more cytotoxic than BI, but homologation to TPBI resulted in chemical instability with no potency gain [1].
| Evidence Dimension | Tumor-type selectivity (melanoma vs. leukemia cytotoxicity) |
|---|---|
| Target Compound Data | PBI aziridinyl quinones: high cytotoxicity against melanoma lines; zero activity against leukemia lines in NCI 60-cell screening |
| Comparator Or Baseline | Conventional antitumor agents (unspecified, cross-referenced in the same study): no comparable melanoma/leukemia selectivity profile |
| Quantified Difference | Qualitative binary: active vs. inactive; TPBI analogues are unstable; BI analogues lack the melanoma-selectivity window |
| Conditions | NCI 60-cell-line panel, MTT cytotoxicity assay, 48-h exposure (J. Med. Chem. 1994, 37, 78-92) |
Why This Matters
A scaffold that spares leukemia lines while retaining melanoma potency could guide procurement for phenotypic screening campaigns targeting melanoma-selective mechanisms without confounding hematopoietic toxicity.
- [1] Skibo, E. B.; Islam, I.; Schulz, W. G.; Bess, L.; Boruah, R. C. Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues. J. Med. Chem. 1994, 37 (1), 78–92. PMID: 8289204. View Source
